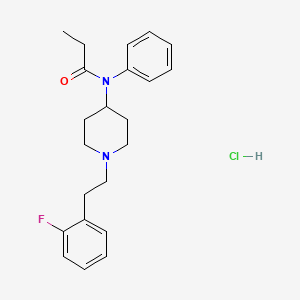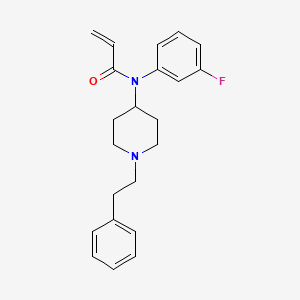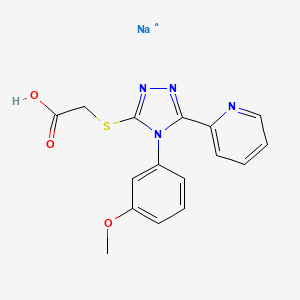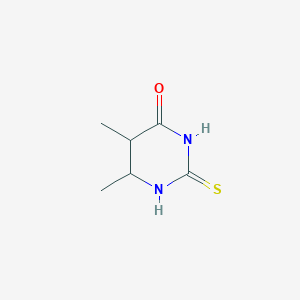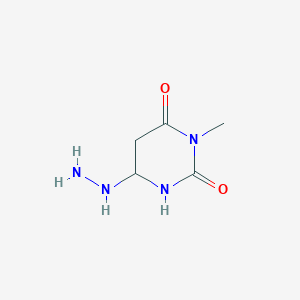
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. One common method involves the condensation of hydrazinyl-1,3,5-triazines with single-carbon atom reagents . The reaction conditions often include the use of solvents like ethanol and water, with the addition of acids such as nitric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atoms, often using alkylating agents or halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines. Substitution reactions typically result in the formation of alkylated or halogenated derivatives.
Applications De Recherche Scientifique
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazinyl group is particularly reactive, allowing it to participate in redox reactions and nucleophilic substitutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: Another diazinane with two nitrogen atoms in a six-membered ring.
Hexahydropyrimidine: A similar compound with a different arrangement of nitrogen atoms.
Hexahydropyridazine: Another related compound with a six-membered ring containing nitrogen atoms.
Uniqueness
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of a hydrazinyl group. This makes it particularly versatile in chemical reactions and valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H10N4O2 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
6-hydrazinyl-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H10N4O2/c1-9-4(10)2-3(8-6)7-5(9)11/h3,8H,2,6H2,1H3,(H,7,11) |
Clé InChI |
HZNYFDGGEJBNQL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(NC1=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


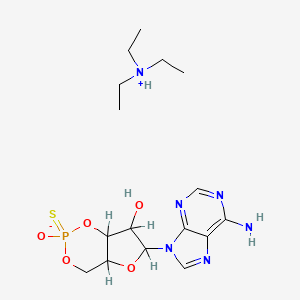
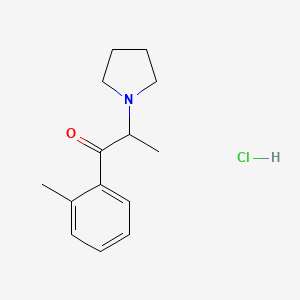

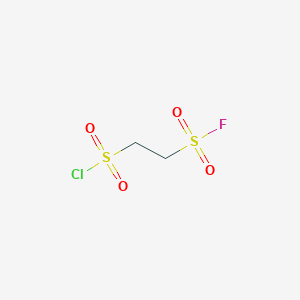


![2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
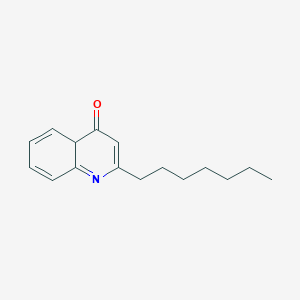
![2-methyl-5-[(E)-2-nitroethenyl]pyridine, E](/img/structure/B12355264.png)
